molecular formula C11H16N2O4Pt B12344031 (SP-4-3)-[1,1-Cyclobutanedi(carboxylato-|EO)(2-)][(1R,2R)-2-pyrrolidinemethanamine-|EN1,|EN2]platinum

(SP-4-3)-[1,1-Cyclobutanedi(carboxylato-|EO)(2-)][(1R,2R)-2-pyrrolidinemethanamine-|EN1,|EN2]platinum

Cat. No.: B12344031
M. Wt: 435.34 g/mol
InChI Key: WOCODESIHQDLQV-UHFFFAOYSA-L
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Description

(SP-4-3)-[1,1-Cyclobutanedi(carboxylato-] is a platinum-based compound known for its potential applications in chemotherapy. It is structurally related to cisplatin and carboplatin, which are well-known antineoplastic agents. This compound has shown promise in preclinical and clinical trials for its efficacy against various cancer cell lines, including those resistant to other platinum-based drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (SP-4-3)-[1,1-Cyclobutanedi(carboxylato-] typically involves the reaction of platinum precursors with cyclobutanedicarboxylic acid and other ligands. One common method includes the reaction of potassium tetrachloroplatinate with cyclobutanedicarboxylic acid in the presence of a base, followed by the addition of amine ligands .

Industrial Production Methods

Industrial production methods for this compound are similar to those used for other platinum-based drugs. The process involves large-scale reactions under controlled conditions to ensure high purity and yield. The final product is often purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(SP-4-3)-[1,1-Cyclobutanedi(carboxylato-] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state platinum complexes, while substitution reactions can produce a variety of platinum-ligand complexes .

Scientific Research Applications

(SP-4-3)-[1,1-Cyclobutanedi(carboxylato-] has several scientific research applications:

    Chemistry: Used as a model compound to study platinum-based reactions and mechanisms.

    Biology: Investigated for its interactions with biological molecules, such as DNA and proteins.

    Medicine: Explored as a potential chemotherapeutic agent, particularly for cancers resistant to other platinum-based drugs.

    Industry: Utilized in the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of (SP-4-3)-[1,1-Cyclobutanedi(carboxylato-] involves its interaction with DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately causing cell death. The compound targets rapidly dividing cancer cells, making it effective in chemotherapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(SP-4-3)-[1,1-Cyclobutanedi(carboxylato-] is unique due to its ability to overcome resistance mechanisms that limit the efficacy of other platinum-based drugs. Its distinct ligand structure allows for different interactions with biological targets, potentially leading to improved therapeutic outcomes .

Properties

Molecular Formula

C11H16N2O4Pt

Molecular Weight

435.34 g/mol

IUPAC Name

cyclobutane-1,1-dicarboxylate;platinum(4+);pyrrolidin-1-id-2-ylmethylazanide

InChI

InChI=1S/C6H8O4.C5H10N2.Pt/c7-4(8)6(5(9)10)2-1-3-6;6-4-5-2-1-3-7-5;/h1-3H2,(H,7,8)(H,9,10);5-6H,1-4H2;/q;-2;+4/p-2

InChI Key

WOCODESIHQDLQV-UHFFFAOYSA-L

Canonical SMILES

C1CC([N-]C1)C[NH-].C1CC(C1)(C(=O)[O-])C(=O)[O-].[Pt+4]

Origin of Product

United States

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